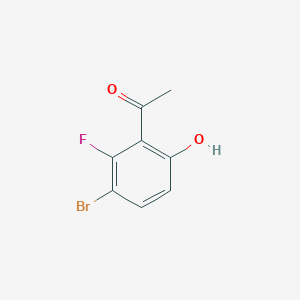

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone

Description

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone is a halogenated acetophenone derivative featuring bromine (Br), fluorine (F), and hydroxyl (-OH) substituents at the 3', 2', and 6' positions of the aromatic ring, respectively. Its molecular formula is C₈H₆BrFO₂ (MW: 245.04). This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of chromones, flavones, and other bioactive heterocycles . The strategic placement of electron-withdrawing halogens and a polar hydroxyl group enhances its reactivity in electrophilic substitution and coupling reactions, making it valuable for pharmaceutical and materials research.

Properties

IUPAC Name |

1-(3-bromo-2-fluoro-6-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4(11)7-6(12)3-2-5(9)8(7)10/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIBFMYDLGTEQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone can be achieved through various methods. One common method involves the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone using bromine in glacial acetic acid . Another method includes the use of NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature . These methods result in high yields and selectivity for the desired product.

Chemical Reactions Analysis

3’-Bromo-2’-fluoro-6’-hydroxyacetophenone undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form various oxidation products.

Reduction Reactions: The compound can be reduced under specific conditions to yield different reduction products.

Common reagents used in these reactions include N-bromosuccinimide (NBS), NaBr, and various catalysts such as FeCl3 and Mg(ClO4)2 . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone serves as a valuable building block in the synthesis of more complex molecules. It can be utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive functional groups that facilitate electrophilic aromatic substitution and nucleophilic substitution reactions.

2. Medicinal Chemistry

The compound's structural characteristics make it a promising candidate for drug development. It has been investigated for its potential to act as an inhibitor for specific enzymes or receptors, which could lead to therapeutic applications in treating various diseases, including cancer.

3. Material Science

In material science, 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone is explored for developing novel materials with unique electronic or optical properties. Its halogenated structure may contribute to enhanced performance in electronic devices.

Research indicates that this compound exhibits notable biological activities due to its ability to interact with proteins and enzymes. The following table summarizes its biological activities compared to structurally similar compounds:

| Compound | Antimicrobial Activity (MIC µg/mL) | Enzyme Inhibition | Notes |

|---|---|---|---|

| 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone | 0.00195 - 0.0078 | Yes | Potential anticancer properties |

| 2-Bromo-3-hydroxyacetophenone | >0.01 | Moderate | Less effective than fluorinated derivatives |

| 4-Fluoroacetophenone | >0.005 | Low | Minimal enzyme interaction |

Case Studies

Case Study 1: Enzyme Interaction

Research has shown that halogenated acetophenones can act as inhibitors for specific proteases, which are crucial in cancer treatment strategies targeting tumor-associated proteases like Prostate-Specific Membrane Antigen (PSMA). In vitro studies demonstrated that 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone effectively inhibited PSMA activity, suggesting its potential as a therapeutic agent.

Case Study 2: Antimicrobial Screening

A series of halogenated acetophenones were screened for antimicrobial activity against clinical isolates of Candida species. The findings indicated that 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone exhibited potent antifungal effects, with significant reductions in Minimum Fungicidal Concentration (MFC) observed during assays.

Mechanism of Action

The mechanism of action of 3’-Bromo-2’-fluoro-6’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural attributes of 3'-bromo-2'-fluoro-6'-hydroxyacetophenone with related acetophenones:

Key Observations :

- Halogen Effects: Bromine substituents generally increase molecular weight and boiling points compared to fluorine or methoxy groups. For example, 5'-bromo-2'-hydroxyacetophenone (MW: 215.04) has a higher boiling point (282.6°C) than 5'-fluoro-2'-hydroxyacetophenone (MW: 154.14) .

- Solubility: Hydroxy and methoxy groups improve solubility in polar solvents like ethanol or acetone, whereas brominated derivatives (e.g., 4'-bromo-2'-hydroxyacetophenone) exhibit better solubility in chloroform .

- Thermal Stability: Methoxy-substituted derivatives (e.g., 2'-hydroxy-6'-methoxyacetophenone) show lower melting points (56–57°C) compared to brominated analogs (58–61°C) .

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone

Halogenation: Sequential bromination and fluorination of 2',6'-dihydroxyacetophenone precursors under controlled conditions .

Demethylation: Conversion of methoxy-protected intermediates (e.g., 2'-fluoro-6'-methoxyacetophenone) via acidic or enzymatic deprotection .

Reactivity Trends :

- Electrophilic Substitution : Bromine and fluorine direct incoming electrophiles to meta and para positions, respectively. The hydroxyl group activates the ring but competes with halogens for directing effects .

- Cross-Coupling: Bromine in 3'-bromo-2'-fluoro-6'-hydroxyacetophenone facilitates Suzuki-Miyaura couplings, whereas fluorine enhances stability against oxidation .

Biological Activity

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone (C8H6BrFO2) is an organic compound that has gained attention for its potential biological activities, including antimicrobial and anticancer properties. This article delves into the compound's synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

3'-Bromo-2'-fluoro-6'-hydroxyacetophenone is characterized by its bromine and fluorine substituents, which significantly influence its chemical reactivity and biological activity. The molecular weight is approximately 233.03 g/mol, and it exhibits a unique structure that allows for various interactions with biological targets.

Synthesis

The synthesis of 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone typically involves bromination and fluorination processes applied to 2'-hydroxyacetophenone. Controlled conditions are essential to ensure selective substitution at the desired positions on the aromatic ring.

Antimicrobial Properties

Recent studies indicate that 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone exhibits significant antimicrobial activity against several pathogens. For instance, it has been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Candida albicans | 10 | 100 |

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Anticancer Effects

A study conducted on human breast cancer cells (MCF-7) revealed that treatment with 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 40 |

| 100 | 20 |

The biological activity of 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in microbial growth and cancer progression. The presence of halogen atoms enhances binding affinity and selectivity towards these targets, while the hydroxyl group facilitates hydrogen bonding, stabilizing interactions.

Research Findings

- Antimicrobial Study : A recent investigation demonstrated that compounds similar to 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone showed promising results against resistant bacterial strains, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Research : Another study focused on the compound's effects on apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death .

- Computational Studies : Cheminformatics tools have been utilized to predict the bioactivity and pharmacokinetics of this compound, suggesting favorable drug-likeness properties .

Q & A

Basic Synthesis: What are the standard synthetic routes for preparing 3'-Bromo-2'-fluoro-6'-hydroxyacetophenone?

Methodological Answer:

The synthesis typically involves regioselective halogenation and hydroxylation of acetophenone derivatives. A plausible route includes:

Bromination : Use N-bromosuccinimide (NBS) or Br₂ in the presence of a Lewis acid (e.g., AlCl₃) to introduce bromine at the 3'-position.

Fluorination : Electrophilic fluorination using Selectfluor™ or DAST (diethylaminosulfur trifluoride) at the 2'-position.

Hydroxylation : Protect the ketone group (e.g., as a ketal) before introducing the 6'-hydroxy group via demethylation of a methoxy precursor or direct hydroxylation using oxidizing agents (e.g., H₂O₂/Fe²⁺).

Key Considerations :

- Regioselectivity is influenced by steric and electronic effects of substituents. The hydroxyl group at 6' may require protection (e.g., as a silyl ether) during halogenation to prevent side reactions .

- Purity (>93% GC) is achieved via column chromatography or recrystallization, as noted for structurally similar bromo-fluoroacetophenones .

Advanced Synthesis: How can regioselectivity challenges in multi-halogenated acetophenone synthesis be addressed?

Methodological Answer:

Regioselectivity is controlled using:

- Directing Groups : Introduce temporary groups (e.g., -OH, -OCH₃) to direct halogenation. For example, the 6'-hydroxy group may act as a meta-director during bromination.

- Protection-Deprotection Strategies : Protect the hydroxyl group with TMSCl (trimethylsilyl chloride) before fluorination to avoid undesired ring activation.

- Computational Modeling : DFT calculations predict electrophilic aromatic substitution (EAS) sites, optimizing reaction conditions for target regiochemistry .

Data Contradiction Note : Conflicting reports on halogenation positions (e.g., para vs. meta) may arise from solvent polarity or catalyst choice. Validate via NMR and X-ray crystallography .

Basic Characterization: What analytical techniques validate the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and hydroxyl protons (δ ~5.0 ppm, broad).

- F NMR**: Confirm fluorine presence (δ -110 to -130 ppm for aryl-F).

- Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₈H₅BrFO₂: ~242.94 g/mol).

- HPLC/GC : Purity assessment (>93% via GC with FID detector, as in analogous compounds) .

Advanced Characterization: How do solvent effects influence spectral data interpretation?

Methodological Answer:

- Solvent-Induced Shifts : Polar solvents (e.g., DMSO) deshield hydroxyl protons, broadening their NMR signals.

- Crystallography : Single-crystal X-ray resolves positional ambiguities (e.g., distinguishing 2'-F from 3'-Br).

- Contradiction Resolution : Discrepancies in melting points (e.g., reported mp 47–49°C for 3'-bromo-2'-fluoroacetophenone) may stem from polymorphic forms or impurities. Use DSC (Differential Scanning Calorimetry) to validate .

Basic Application: What are the potential research applications of this compound?

Methodological Answer:

-

Pharmaceutical Intermediates : The bromo and fluoro groups enhance binding affinity in kinase inhibitors or antimicrobial agents.

-

Materials Science : As a photoactive moiety in OLEDs due to electron-withdrawing halogen substituents .

-

Table: Key Properties for Applications

Property Value/Note Source Solubility DMSO, DCM (hydroxy group limits) Inferred Stability Store at 0–6°C, desiccated Reactivity Susceptible to nucleophilic attack

Advanced Application: How does the hydroxyl group at 6' impact reactivity in cross-coupling reactions?

Methodological Answer:

The 6'-OH group can:

- Activate/Deactivate the Ring : Electron-donating -OH increases reactivity toward electrophilic substitution but may deactivate metal-catalyzed couplings (e.g., Suzuki-Miyaura).

- Coordination Effects : In Pd-catalyzed reactions, -OH can chelate Pd, altering reaction pathways. Use protecting groups (e.g., acetyl) to mitigate this .

Contradiction Alert : Conflicting yields in coupling reactions (e.g., 40% vs. 70%) may result from unprotected -OH groups or varying catalyst systems (e.g., Pd(OAc)₂ vs. PdCl₂) .

Safety and Handling: What protocols ensure safe laboratory use?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.